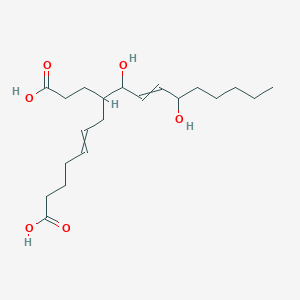
8-(1,4-Dihydroxynon-2-EN-1-YL)undec-5-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid is a chemical compound with a complex structure that includes multiple hydroxyl groups and double bonds.
Preparation Methods
The preparation of 8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid involves several synthetic routes. One common method includes the addition reaction, hydrogenation reaction, and cyclization reaction. The process typically uses caprolactam and acrylonitrile as starting materials, with tert-butyl alcohol or tertiary amyl alcohol as solvents and NaOH as a catalyst . The reaction begins at a temperature of 10-15°C, followed by hydrogenation without recycling the solvent, which simplifies the process and increases the yield .
Chemical Reactions Analysis
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and pyridinium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative esterification of aldehydes can be achieved using catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrobromide-perbromide as an oxidant in dichloromethane .
Scientific Research Applications
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic properties, including antifungal and antibacterial activities . Industrially, it is used in the production of polymers and other chemical intermediates .
Mechanism of Action
The mechanism of action of 8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, undecylenic acid, a related compound, exerts its effects by disrupting the cell membrane of fungi, leading to cell death . The presence of hydroxyl groups and double bonds in this compound may contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid can be compared with other medium-chain fatty acids, such as undec-5-enedioic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene . These compounds share similar structural features, such as the presence of double bonds and hydroxyl groups, but differ in their specific chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for various applications.
Properties
CAS No. |
61093-63-8 |
|---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
8-(1,4-dihydroxynon-2-enyl)undec-5-enedioic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-10-17(21)13-14-18(22)16(12-15-20(25)26)9-7-4-5-8-11-19(23)24/h4,7,13-14,16-18,21-22H,2-3,5-6,8-12,15H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
JLTPEBRZKFOTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC(C(CCC(=O)O)CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)

![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)


![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)


![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


